Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound classified under the category of tetrahydropyrimidines. This compound is notable for its structural features, including a bromo-substituted aromatic ring and a methyl group, which contribute to its chemical properties and potential applications.
The synthesis of ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography may be employed for purification.
The molecular structure of ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be represented as follows:
Key structural data include:
Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts. For example, hydrolysis may require acidic or basic conditions to proceed effectively.
The mechanism of action for ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves interactions at the molecular level that can lead to various biological effects:
Research indicates that similar compounds exhibit antimicrobial and anticancer activities; thus, this compound might also possess such properties .
Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is characterized by:
The compound's reactivity is influenced by its functional groups:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization .
Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several potential applications:
Research continues into its various applications across different fields of science .
Tetrahydropyrimidine (THP) derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of endogenous biomolecules and versatile pharmacological profiles. The core 1,2,3,4-tetrahydropyrimidin-2-one structure combines pyrimidine’s hydrogen-bonding capacity with conformational flexibility, enabling targeted interactions with diverse biological macromolecules [3]. Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exemplifies this functional adaptability, featuring three distinct pharmacophoric elements: (i) the dihydropyrimidine ring capable of enolization and metal coordination, (ii) the ester group conferring membrane permeability, and (iii) the aryl domain enabling hydrophobic pocket binding [2].
Table 1: Key Molecular Characteristics of Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₇BrN₂O₄ | Confirms elemental composition and molecular mass (~377.22 g/mol) |
Melting Point | 208–210°C (literature analog) | Indicates high crystallinity and purity [2] |
Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xO=C) | Dictates target engagement capacity |
Hydrogen Bond Donors | 2 (2xN-H) | Influences solubility and protein interactions |
Calculated LogP | ~3.3 (bromine-enhanced) | Predicts moderate lipophilicity for membrane penetration |
Rotatable Bonds | 4 | Affects conformational flexibility and entropic binding |
Biologically, THP derivatives demonstrate broad therapeutic potential, with documented activities including:
The ester moiety at C5 enhances bioavailability by balancing hydrophilicity and lipophilicity, while the C6 methyl group sterically stabilizes the half-chair conformation of the dihydropyrimidine ring, optimizing receptor complementarity [5].
The strategic incorporation of bromine and methoxy groups at the C3 and C4 positions of the pendant phenyl ring creates a synergistic electronic and steric profile that profoundly influences bioactivity.
Bromine (3-Br):
Methoxy (4-OMe):
Table 2: Electronic and Bioactivity Impacts of Key Substituents
Substituent | Hammett Constant (σ) | Lipophilicity (π) | Biological Effect | Reference |
---|---|---|---|---|
3-Br | +0.39 | +0.86 | Enhances target affinity via halogen bonding; increases metabolic stability | [4] |
4-OMe | –0.27 | –0.02 | Improves solubility and π-stacking; reduces oxidative deamination | [6] |
4-CF₃ | +0.54 | +0.88 | Boosts potency against MDR-TB (MIC 16 µg/mL) but reduces solubility | [9] |
4-NO₂ | +0.78 | –0.28 | Increases electrophilicity for nucleophilic targets; may cause toxicity | [3] |
The synthesis of ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate primarily employs the Biginelli reaction, a one-pot acid-catalyzed cyclocondensation. This multicomponent strategy efficiently assembles the THP core with high atom economy and operational simplicity.
Table 3: Synthetic Routes to Tetrahydropyrimidine Derivatives
Method | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|
Standard Biginelli | HCl (cat.), EtOH, reflux, 12 h | 68–75% | Simple setup; low cost | Moderate yields; long reaction time |
DABCO-Catalyzed | DABCO (10 mol%), solvent-free, 100°C, 1 h | 83–90% | High yield; no solvent | Requires product purification |
Microwave-Assisted | SiO₂-Cl, MW, 300 W, 140°C, 20 min | 85–92% | Rapid; energy-efficient; high purity | Specialized equipment needed |
Ring Expansion | PhSK, PhSH, DMF, 60°C, 8 h | 40–65% | Access to diazepine scaffolds | Competing substitution pathways |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1